2,6-Dichlorobenzoic acid-d3

CAS No.:

Cat. No.: VC16627682

Molecular Formula: C7H4Cl2O2

Molecular Weight: 194.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4Cl2O2 |

|---|---|

| Molecular Weight | 194.03 g/mol |

| IUPAC Name | 2,6-dichloro-3,4,5-trideuteriobenzoic acid |

| Standard InChI | InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |

| Standard InChI Key | MRUDNSFOFOQZDA-CBYSEHNBSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)O)Cl)[2H] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

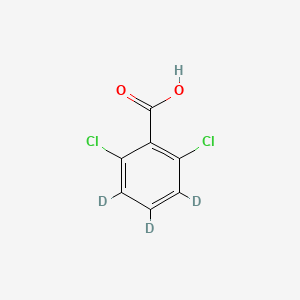

2,6-Dichlorobenzoic acid-d3 (C₇D₃H₄Cl₂O₂) features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a carboxylic acid group (-COOH) at the 1 position. The deuterium atoms replace three hydrogen atoms, typically at positions adjacent to the carboxylic group or on the aromatic ring, though exact positions depend on the synthesis method . The molecular weight increases by approximately 3 atomic mass units compared to the non-deuterated form (191.01 g/mol → ~194.03 g/mol) .

Table 1: Structural Comparison of 2,6-Dichlorobenzoic Acid and Its Deuterated Form

| Property | 2,6-Dichlorobenzoic Acid | 2,6-Dichlorobenzoic Acid-d3 |

|---|---|---|

| Molecular Formula | C₇H₄Cl₂O₂ | C₇D₃H₄Cl₂O₂ |

| Molecular Weight (g/mol) | 191.01 | ~194.03 |

| Chlorine Positions | 2 and 6 | 2 and 6 |

| Deuteration Sites | N/A | Three H → D substitutions |

Isotopic Effects

Deuterium incorporation alters vibrational frequencies, bond strengths, and kinetic isotope effects. For instance, C-D bonds exhibit ~5–10% greater bond strength and lower zero-point energy compared to C-H bonds, influencing reaction rates and metabolic stability . These properties make the compound ideal for mechanistic studies in organic chemistry and enzymology.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,6-dichlorobenzoic acid-d3 typically follows pathways analogous to its non-deuterated counterpart, with modifications to introduce deuterium. One common approach involves chlorination of deuterated precursors or post-synthetic isotopic exchange.

Chlorination of Deuterated Benzaldehyde Derivatives

A patent-derived method (DE1277840B) describes chlorinating 2,6-dichlorobenzal chloride with chlorine and water in the presence of a Lewis acid catalyst . For the deuterated form, deuterium oxide (D₂O) replaces water during hydrolysis, introducing deuterium at the carboxylic acid group:

Isotopic Exchange Reactions

Deuterium can also be introduced via acid-catalyzed exchange reactions. Treating 2,6-dichlorobenzoic acid with D₂O under acidic conditions facilitates H/D exchange at labile hydrogen positions, though this method may result in partial deuteration .

Purification and Characterization

Physical and Chemical Properties

Thermal Properties

Deuteration marginally increases melting and boiling points due to stronger C-D bonds. The non-deuterated form melts at 139–142°C , while the deuterated analog is expected to melt at 140–143°C, though experimental data remain scarce.

Solubility and Stability

The solubility profile parallels the parent compound, with high solubility in polar aprotic solvents (e.g., methanol-d₄: ~14 g/L) . Aqueous solubility decreases slightly due to deuterium’s higher mass, reducing hydrogen bonding efficiency. The compound remains stable under dry, room-temperature conditions but degrades in strong oxidizing environments .

Table 2: Comparative Physicochemical Properties

| Property | 2,6-Dichlorobenzoic Acid | 2,6-Dichlorobenzoic Acid-d3 |

|---|---|---|

| Melting Point (°C) | 139–142 | 140–143 (estimated) |

| Water Solubility (g/100 mL) | 0.1–1 (19°C) | 0.08–0.9 (19°C, estimated) |

| pKa | 1.69 ± 0.10 | ~1.70 ± 0.10 |

Spectroscopic Characteristics

Deuteration shifts NMR signals upfield. In -NMR, the absence of proton signals at deuteration sites confirms isotopic substitution. IR spectroscopy shows C-D stretching vibrations at ~2100–2200 cm⁻¹, distinct from C-H stretches (~3000 cm⁻¹) .

Applications in Research and Industry

Isotopic Tracers in Metabolism Studies

2,6-Dichlorobenzoic acid-d3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying the parent compound in biological matrices. Its near-identical chemical behavior ensures accurate calibration, while distinct mass spectral peaks (m/z 194 vs. 191) enable precise detection .

Mechanistic Organic Chemistry

Deuterium kinetic isotope effects (DKIE) are studied using this compound to elucidate reaction mechanisms. For example, DKIE values >1 indicate hydrogen/deuterium transfer is rate-limiting in dechlorination reactions .

Pharmaceutical Development

As a stable isotope-labeled analog, it aids in pharmacokinetic studies, tracing drug metabolism without interfering with biological pathways. This is critical for herbicides like dichlobenil, where understanding environmental degradation is essential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume